Fosfluridine Tidoxil

Description

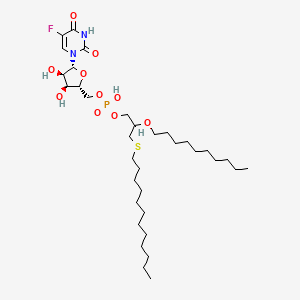

Structure

2D Structure

Properties

CAS No. |

174638-15-4 |

|---|---|

Molecular Formula |

C34H62FN2O10PS |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1 |

InChI Key |

LBBDGLOPGRGFDO-FKJRLRTPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HDP-990006; HDP990006; HDP 990006 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual-Pronged Attack: A Technical Guide to the Mechanism of Action of Fosfluridine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a novel prodrug exhibiting a sophisticated dual mechanism of action, positioning it as a molecule of significant interest in antiviral and oncological research. This technical guide provides an in-depth elucidation of its metabolic activation and subsequent molecular interactions, offering a comprehensive resource for the scientific community. By dissecting its intricate pathways, from initial enzymatic cleavage to the inhibition of key cellular and viral targets, we aim to provide a foundational understanding for further research and development.

Core Mechanism: A Tale of Two Moieties

This compound is a chemically engineered conjugate that links two well-established therapeutic agents: the antiretroviral nucleoside analog Zidovudine (ZDV) and the antimetabolite 5-Fluorouridine (5-FU) , through a phosphodiester bond to a lipid tidoxil moiety. This unique structure facilitates oral bioavailability and cellular uptake. Once inside the cell, the prodrug undergoes enzymatic cleavage to release its two active components, each embarking on a distinct yet complementary cytotoxic and antiviral mission.

Table 1: Overview of Active Metabolites and Their Primary Targets

| Parent Prodrug | Active Moiety | Primary Active Metabolite(s) | Primary Cellular/Viral Target | Therapeutic Effect |

| This compound | Zidovudine (ZDV) | Zidovudine Triphosphate (ZDV-TP) | HIV Reverse Transcriptase | Antiviral (HIV) |

| 5-Fluorouridine (5-FU) | Fluorodeoxyuridine Monophosphate (FdUMP) | Thymidylate Synthase (TS) | Anticancer | |

| Fluorouridine Triphosphate (FUTP) | RNA | Anticancer |

Metabolic Activation and Signaling Pathways

The therapeutic efficacy of this compound is entirely dependent on its intracellular metabolic conversion. The following sections detail the sequential enzymatic reactions that lead to the formation of its active metabolites.

Initial Prodrug Cleavage

The initial and critical step in the activation of this compound is the hydrolysis of the phosphodiester bond, liberating the zidovudine and 5-fluorouridine-5'-monophosphate moieties. This cleavage is presumed to be mediated by intracellular esterases or phosphodiesterases, although the specific enzymes responsible are yet to be fully characterized.

Caption: Initial enzymatic cleavage of this compound.

The Zidovudine (ZDV) Antiviral Pathway

Released Zidovudine follows a well-established phosphorylation cascade to become the active Zidovudine Triphosphate (ZDV-TP). This process is catalyzed by host cell kinases.

-

Step 1: Monophosphorylation: Thymidine Kinase (TK) phosphorylates ZDV to ZDV-Monophosphate (ZDV-MP).

-

Step 2: Diphosphorylation: Thymidylate Kinase (TMPK) converts ZDV-MP to ZDV-Diphosphate (ZDV-DP).

-

Step 3: Triphosphorylation: Nucleoside Diphosphate Kinase (NDPK) generates the active ZDV-Triphosphate (ZDV-TP).

ZDV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator during viral DNA synthesis.

Caption: Metabolic activation and mechanism of action of Zidovudine.

The 5-Fluorouridine (5-FU) Anticancer Pathway

The released 5-Fluorouridine-5'-Monophosphate (F-UMP) serves as a precursor for two active metabolites that exert cytotoxic effects through distinct mechanisms.

-

Inhibition of Thymidylate Synthase: F-UMP is converted to 5-Fluorodeoxyuridine Monophosphate (FdUMP) by ribonucleotide reductase. FdUMP is a potent inhibitor of Thymidylate Synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] This leads to a "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA: F-UMP is phosphorylated by UMP/CMP kinase and nucleoside diphosphate kinase to Fluorouridine Triphosphate (FUTP). FUTP is then incorporated into RNA in place of uridine triphosphate (UTP), leading to disruption of RNA synthesis, processing, and function.[3]

Caption: Metabolic activation and dual mechanisms of 5-Fluorouridine.

Quantitative Data

The following tables summarize key quantitative data for the active metabolites of this compound.

Table 2: Inhibitory Potency of Zidovudine Triphosphate (ZDV-TP)

| Target Enzyme | Substrate | Ki Value | Organism/System |

| HIV-1 Reverse Transcriptase | dTTP | ~0.03 µM | HIV-1 |

Note: Ki values can vary depending on experimental conditions.

Table 3: Inhibitory Potency of 5-Fluorouracil Metabolites

| Active Metabolite | Target Enzyme/Process | IC50 / Ki Value | Cell Line / System |

| FdUMP | Thymidylate Synthase (TS) | Ki: ~1-10 nM | Human |

| 5-FU | Various Cancer Cell Lines | IC50: 1.00 - 39.81 µM | Esophageal Squamous Carcinoma |

| 5-FU | COLO-205 | IC50: 3.2 µM | Human Colon Cancer |

| 5-FU | HT-29 | IC50: 13.5 µM | Human Colon Cancer |

IC50 values are highly dependent on the cell line and exposure time.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols.

Antiviral Activity Assay

Objective: To determine the in vitro efficacy of this compound against a specific virus (e.g., HIV).

Methodology:

-

Cell Culture: Culture susceptible host cells (e.g., MT-4 cells for HIV) in appropriate media.

-

Drug Preparation: Prepare serial dilutions of this compound.

-

Infection: Infect cells with a known titer of the virus in the presence or absence of the drug dilutions.

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 3-5 days for HIV).

-

Quantification of Viral Replication: Measure viral replication using methods such as:

-

Plaque Reduction Assay: Staining and counting viral plaques.

-

ELISA: Quantifying viral antigens (e.g., HIV p24 antigen).

-

qRT-PCR: Measuring viral RNA levels.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.

Caption: General workflow for an in vitro antiviral activity assay.

Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the inhibitory effect of the 5-FU metabolite, FdUMP, on TS activity.

Methodology:

-

Enzyme and Substrate Preparation: Purify recombinant human TS. Prepare solutions of the substrate dUMP and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Preparation: Synthesize or obtain FdUMP.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, TS, dUMP, and the cofactor.

-

Inhibition Assay: Add varying concentrations of FdUMP to the reaction mixture.

-

Quantification of TS Activity: Measure the rate of conversion of dUMP to dTMP. This is often done spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

-

Data Analysis: Determine the inhibitory constant (Ki) of FdUMP for TS.

Caption: Workflow for a Thymidylate Synthase (TS) inhibition assay.

Intracellular Nucleotide Triphosphate Measurement

Objective: To quantify the intracellular levels of the active triphosphate metabolites (ZDV-TP and FUTP).

Methodology:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides, typically using a cold acid precipitation method (e.g., with perchloric acid).

-

Sample Preparation: Neutralize and prepare the extracts for analysis.

-

Quantification by HPLC-MS/MS: Separate and quantify the triphosphate metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

-

Data Analysis: Determine the intracellular concentrations of ZDV-TP and FUTP over time.

Caption: Workflow for measuring intracellular nucleotide triphosphates.

Conclusion

This compound represents a sophisticated approach to combination therapy, encapsulating two distinct mechanisms of action within a single molecular entity. Its intricate metabolic activation pathway, leading to the formation of potent inhibitors of viral replication and cellular proliferation, underscores the potential of prodrug strategies in modern drug development. A thorough understanding of its mechanism, as detailed in this guide, is paramount for its continued investigation and potential clinical application. Further research to identify the specific enzymes responsible for the initial cleavage of this compound will provide a more complete picture of its pharmacological profile.

References

- 1. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-dose intravenous zidovudine with 5-fluorouracil and leucovorin. A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to the Hypothesized Metabolic Pathway of Fosfluridine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific metabolic pathway of Fosfluridine Tidoxil is limited. This guide presents a hypothesized metabolic pathway and experimental framework based on the established metabolism of similar fluoropyrimidine nucleoside analogs. The quantitative data provided is illustrative and should not be considered as experimentally verified values for this compound.

Introduction

This compound is a novel investigational compound with a complex molecular structure suggesting its classification as a phosphoramidate prodrug of a fluoropyrimidine nucleoside analog.[1] Prodrug strategies are commonly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of parent compounds, such as improving oral bioavailability, increasing cellular uptake, and targeting specific tissues. The metabolic activation of such prodrugs is a critical determinant of their therapeutic efficacy and toxicity profile. This technical guide outlines a plausible metabolic pathway for this compound, details relevant experimental protocols for its investigation, and provides a framework for its preclinical and clinical development.

Hypothesized Metabolic Pathway of this compound

The metabolic journey of this compound is anticipated to involve two key stages: initial hydrolysis of the prodrug moiety to release the nucleoside analog, followed by intracellular phosphorylation to the active cytotoxic agent.

Prodrug Activation: Hydrolysis

The "Tidoxil" portion of this compound is a lipid-phosphate conjugate designed to facilitate membrane permeability. Upon absorption, it is hypothesized that this prodrug undergoes enzymatic cleavage by esterases and/or phosphoramidases present in the plasma and tissues to release the 5'-monophosphate form of the fluoropyrimidine nucleoside.

Intracellular Anabolism: The Path to Cytotoxicity

Following the initial hydrolysis, the released 5'-monophosphate of the fluorouridine analog enters the intracellular nucleotide pool. Here, it is expected to undergo sequential phosphorylation by cellular kinases to its active triphosphate form, trifluorothymidine triphosphate (CF3T-TP). This process is a common activation pathway for many nucleoside analogs used in anticancer and antiviral therapies.[2][3][4] The key enzymatic steps are:

-

Monophosphate to Diphosphate: The 5'-monophosphate is phosphorylated by a specific nucleoside monophosphate kinase (NMPK).

-

Diphosphate to Triphosphate: The resulting 5'-diphosphate is then converted to the active 5'-triphosphate metabolite by a nucleoside diphosphate kinase (NDPK).

The active triphosphate metabolite, CF3T-TP, can then exert its cytotoxic effects by inhibiting thymidylate synthase and/or by being incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis. This mechanism is characteristic of fluoropyrimidine drugs.[5]

Proposed Signaling and Mechanistic Pathways

The ultimate mechanism of action of this compound, mediated by its active metabolite CF3T-TP, is likely to involve the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized metabolic activation pathway of this compound.

Quantitative Data Summary

Due to the absence of specific published pharmacokinetic data for this compound, the following table presents illustrative parameters based on typical values for orally administered nucleoside analog prodrugs. These values are intended to provide a general framework for what might be expected and to guide the design of preclinical pharmacokinetic studies.

| Parameter | Symbol | Illustrative Value | Unit | Significance |

| Absorption | ||||

| Bioavailability | F | 40 - 60 | % | Percentage of the administered dose that reaches systemic circulation. |

| Time to Maximum Concentration | Tmax | 1 - 2 | hours | Time to reach peak plasma concentration of the active metabolite. |

| Distribution | ||||

| Volume of Distribution | Vd | 1 - 2 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding | < 30 | % | The extent to which the drug binds to plasma proteins, which can affect its distribution and clearance. | |

| Metabolism | ||||

| Half-life (Prodrug) | t½ (prodrug) | 0.5 - 1 | hours | Time taken for the plasma concentration of the prodrug to reduce by half. |

| Half-life (Active Metabolite) | t½ (active) | 2 - 4 | hours | Time taken for the plasma concentration of the active metabolite to reduce by half. |

| Excretion | ||||

| Clearance | CL | 10 - 20 | mL/min/kg | The rate at which the drug is removed from the body. |

| Route of Excretion | Renal | Primary route of elimination of the drug and its metabolites from the body. |

Experimental Protocols

To elucidate the metabolic pathway and pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Assays

Objective: To identify the enzymes responsible for the metabolic activation and catabolism of this compound and to determine the rate of metabolism.

Methodologies:

-

Plasma Stability Assay:

-

Protocol: Incubate this compound in fresh plasma from various species (human, rat, mouse, dog) at 37°C. Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound and the appearance of metabolites.

-

Purpose: To assess the stability of the prodrug in circulation and the role of plasma esterases in its activation.

-

-

Liver Microsome Stability Assay:

-

Protocol: Incubate this compound with liver microsomes from different species in the presence of NADPH. Analyze the metabolic stability and identify the metabolites formed.

-

Purpose: To evaluate the contribution of cytochrome P450 enzymes to the metabolism of the compound.

-

-

Hepatocyte Incubation:

-

Protocol: Incubate this compound with cryopreserved or fresh hepatocytes. This allows for the study of both phase I and phase II metabolic pathways. Analyze the formation of intracellular metabolites, including the mono-, di-, and triphosphate forms of the nucleoside analog.

-

Purpose: To obtain a more complete picture of hepatic metabolism and intracellular activation.

-

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites in a living organism.

Methodologies:

-

Animal Models: Conduct studies in relevant animal species (e.g., mice, rats, dogs) following oral and intravenous administration of this compound.

-

Sample Collection: Collect blood, urine, and feces at predetermined time points.

-

Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its key metabolites in biological matrices.

-

Pharmacokinetic Analysis: Use software like WinNonlin or Phoenix to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd).

Caption: General experimental workflow for metabolic pathway analysis.

Conclusion

The metabolic activation of this compound is a critical area of investigation for its successful development as a therapeutic agent. The hypothesized pathway, involving initial hydrolysis followed by intracellular phosphorylation, is consistent with the metabolism of other fluoropyrimidine nucleoside prodrugs. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic fate of this compound, quantifying its pharmacokinetic parameters, and ultimately understanding the key drivers of its efficacy and safety profile. Such studies are essential for advancing this promising compound through preclinical and clinical development.

References

- 1. This compound | C34H62FN2O10PS | CID 9875280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cellular Gauntlet: An In-depth Technical Guide to the Intracellular Activation of Fosfluridine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a novel prodrug designed to enhance the therapeutic window of its active metabolite, a fluoropyrimidine analog. Like many nucleoside analogs, this compound requires a series of intracellular enzymatic conversions to exert its cytotoxic or antiviral effects. This technical guide provides a detailed overview of the core intracellular activation pathway of this compound, compiling available data on the key enzymes involved, their kinetics, and the experimental protocols used to elucidate this bioactivation cascade.

The Intracellular Activation Pathway: A Multi-Enzymatic Journey

The intracellular activation of this compound is a meticulously orchestrated, three-step enzymatic process that transforms the lipophilic prodrug into its pharmacologically active triphosphate metabolite. This conversion is essential for the drug's efficacy and relies on the sequential action of carboxylesterases, a phosphoramidase (likely HINT1), and a nucleoside monophosphate kinase (UMP/CMP kinase).

Step 1: Hydrolysis by Carboxylesterases

Upon entering the cell, the "tidoxil" moiety of this compound is cleaved by carboxylesterases (CES). These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds. This initial step is crucial for unmasking the phosphoramidate portion of the molecule.

Step 2: Phosphoramidate Cleavage by HINT1

The resulting intermediate is then a substrate for a phosphoramidase, with Histidine Triad Nucleotide-binding Protein 1 (HINT1) being the most likely candidate. HINT1 is known to hydrolyze phosphoramidate bonds, releasing the nucleoside monophosphate. In the case of this compound, this step would yield 5-fluorouridine monophosphate (F-ara-UMP).

Step 3: Sequential Phosphorylation to the Active Triphosphate

The newly formed F-ara-UMP is then sequentially phosphorylated by intracellular kinases. The first phosphorylation, converting the monophosphate to a diphosphate (F-ara-UDP), is catalyzed by UMP/CMP kinase. Subsequently, nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation step to generate the active triphosphate metabolite, 5-fluorouridine triphosphate (F-ara-UTP). This active form can then be incorporated into DNA or RNA, leading to cytotoxicity or inhibition of viral replication.

Quantitative Data on Enzyme Kinetics

While specific kinetic parameters for the interaction of this compound and its metabolites with the activating enzymes are not yet publicly available, the following table summarizes the known kinetic data for the involved enzyme families with analogous substrates. This data provides a valuable reference for understanding the potential efficiency of this compound's activation.

| Enzyme Family | Substrate Analog | Km (µM) | Vmax or kcat | Cell Type/Source |

| Carboxylesterase (CES1) | Oseltamivir | 24.9 ± 2.9 | 676 ± 26 pmol/min/mg | Human Liver S9 |

| Carboxylesterase (CES2) | Dabigatran Etexilate (carbamate) | 5.5 ± 0.8 | 71.1 ± 2.4 pmol/min/mg | Human Intestinal Microsomes |

| HINT1 | Adenosine 5'-monophosphoramide | 1.8 ± 0.3 | 0.45 ± 0.02 s⁻¹ | Recombinant Human |

| UMP/CMP Kinase | UMP | 15 ± 2 | 10.5 ± 0.5 µmol/min/mg | Recombinant Human |

| UMP/CMP Kinase | dCMP | 130 ± 10 | 1.5 ± 0.1 µmol/min/mg | Recombinant Human |

Table 1: Representative Kinetic Parameters of Enzymes Involved in Prodrug Activation.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the activity of the key enzymes in the activation pathway of this compound. These protocols can be adapted for the specific analysis of this compound and its metabolites.

Protocol 1: Carboxylesterase Activity Assay

This protocol describes a spectrophotometric method for determining carboxylesterase activity using a chromogenic substrate, which can be adapted for competition assays with this compound.

Materials:

-

Cell lysates or purified carboxylesterase

-

p-Nitrophenyl acetate (pNPA) as a substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound (as a potential inhibitor/substrate)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of pNPA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer.

-

Add varying concentrations of this compound to the wells for inhibition studies.

-

Add the cell lysate or purified enzyme to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPA substrate.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.

-

The rate of p-nitrophenol production is proportional to the carboxylesterase activity and can be calculated using the molar extinction coefficient of p-nitrophenol.

Protocol 2: HINT1 Phosphoramidase Activity Assay

This protocol outlines a fluorescence-based assay to measure HINT1 activity, which can be used to assess the conversion of the phosphoramidate intermediate of this compound.

Materials:

-

Purified recombinant HINT1

-

A fluorogenic phosphoramidate substrate (e.g., adenosine-5'-(tryptaminyl)phosphoramidate)

-

HEPES buffer (50 mM, pH 7.5) containing MgCl₂ (5 mM) and DTT (1 mM)

-

This compound-derived phosphoramidate intermediate

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the fluorogenic substrate and the test compound.

-

In a 96-well black plate, add HEPES buffer.

-

Add the HINT1 enzyme to each well.

-

To determine the kinetic parameters for the this compound intermediate, it would be used as the substrate.

-

Initiate the reaction by adding the substrate.

-

Measure the increase in fluorescence (e.g., Ex/Em = 280/350 nm for tryptamine release) over time.

-

The initial reaction velocity is determined from the linear phase of the fluorescence curve.

Protocol 3: UMP/CMP Kinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of UMP/CMP kinase.

Materials:

-

Purified UMP/CMP kinase

-

F-ara-UMP (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)

-

Spectrophotometer

Procedure:

-

Prepare a master mix containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the master mix to a cuvette.

-

Add the purified UMP/CMP kinase.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding F-ara-UMP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of ADP formation, which is stoichiometric with the phosphorylation of F-ara-UMP, is calculated from the rate of NADH oxidation.

Conclusion

The intracellular activation of this compound is a critical determinant of its therapeutic activity. Understanding the multi-step enzymatic cascade involving carboxylesterases, HINT1, and UMP/CMP kinase is essential for optimizing its clinical application and for the development of next-generation nucleoside prodrugs. The experimental protocols provided in this guide offer a framework for the detailed investigation of this compound's bioactivation, enabling researchers to further characterize its metabolic profile and mechanism of action. Further studies are warranted to determine the specific kinetic parameters of each enzymatic step for this compound and its metabolites to build a comprehensive pharmacokinetic and pharmacodynamic model.

Fosfluridine Tidoxil: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine Tidoxil (also known as HDP 99.0006) is a pyrimidine nucleoside analog developed as an inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] This document provides a comprehensive technical overview of the methodologies and scientific rationale for the target identification and validation of this compound. Due to the discontinued development of this compound, publicly available quantitative data is limited.[1] Therefore, this guide combines known information about this compound with established experimental protocols for thymidylate synthase inhibitors to serve as a thorough resource for researchers in the field of anticancer drug development.

Introduction: The Rationale for Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a pivotal enzyme in the DNA synthesis pathway, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is the sole de novo source of dTMP, making TS a critical target for cancer chemotherapy. Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the misincorporation of uracil into DNA. This "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.

This compound was designed as an enhanced prodrug of 5-fluorouridine (5-FUrd), an active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The goal of such prodrug strategies is often to improve pharmacokinetic properties, such as oral bioavailability and tumor-specific activation.

Target Identification: Confirming Thymidylate Synthase as the Molecular Target

The identification of thymidylate synthase as the primary target of this compound would have relied on a combination of biochemical and cell-based assays.

Biochemical Assays

Direct evidence of target engagement is established through in vitro enzyme inhibition assays.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound's active metabolite on purified recombinant human thymidylate synthase.

-

Principle: The assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium from [5-³H]-dUMP.

-

Materials:

-

Recombinant human thymidylate synthase (TS)

-

[5-³H]-deoxyuridine monophosphate ([5-³H]-dUMP)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate) cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol)

-

Activated charcoal slurry

-

Scintillation fluid and counter

-

This compound's active metabolite (e.g., FdUMP)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, CH₂H₄folate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding recombinant human TS and [5-³H]-dUMP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding an activated charcoal slurry, which binds to the unreacted [5-³H]-dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

-

Cell-Based Assays

Cellular assays are crucial to confirm that the biochemical activity translates to a functional effect in a biological context.

Experimental Protocol: Cellular Thymidylate Synthase Activity Assay

-

Objective: To measure the inhibition of TS activity in intact cancer cells treated with this compound.

-

Principle: This assay is similar to the biochemical assay but is performed on cell lysates or intact cells. It often involves monitoring the release of tritium from radiolabeled deoxyuridine.

-

Materials:

-

Cancer cell line (e.g., colorectal adenocarcinoma HT-29, breast adenocarcinoma MCF-7)

-

Cell culture medium and supplements

-

This compound

-

[5-³H]-deoxyuridine

-

Scintillation fluid and counter

-

-

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add [5-³H]-deoxyuridine to the culture medium and incubate for a further period.

-

Harvest the cells and measure the amount of tritium released into the medium or incorporated into DNA, depending on the specific protocol variation.

-

Determine the concentration-dependent inhibition of cellular TS activity.

-

Target Validation: Linking Target Engagement to Cellular Phenotype

Target validation experiments are designed to demonstrate that the inhibition of thymidylate synthase by this compound is responsible for its anticancer effects.

In Vitro Studies

3.1.1. Cytotoxicity Assays

Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HCT-116, SW620)

-

This compound

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in 96-well plates.

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

3.1.2. Mechanism of Action Studies

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Principle: Inhibition of DNA synthesis is expected to cause an accumulation of cells in the S-phase of the cell cycle.

-

Materials:

-

Cancer cell line

-

This compound

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at a concentration around the IC₅₀ value.

-

Harvest the cells at different time points.

-

Fix the cells in ethanol.

-

Stain the cells with PI solution containing RNase A.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

-

In Vivo Studies

Experimental Protocol: Xenograft Tumor Models in Immunocompromised Mice

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human colorectal cancer cell line (e.g., HCT-116)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound to the treatment group according to a defined schedule and route (e.g., oral gavage).

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Quantitative Data Summary

As specific preclinical and clinical data for this compound are not publicly available, the following tables present hypothetical yet representative data for a thymidylate synthase inhibitor in this class.

Table 1: In Vitro Inhibitory Activity of this compound's Active Metabolite

| Assay Type | Target | Parameter | Value (Hypothetical) |

| Biochemical Assay | Recombinant Human TS | IC₅₀ | 5 nM |

| Cellular Assay | HT-29 Cells | IC₅₀ | 50 nM |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (Hypothetical) |

| HCT-116 | Colorectal Carcinoma | 0.1 µM |

| SW620 | Colorectal Carcinoma | 0.5 µM |

| MCF-7 | Breast Adenocarcinoma | 0.2 µM |

| MDA-MB-231 | Breast Adenocarcinoma | 1.0 µM |

Table 3: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model

| Treatment Group | Dose and Schedule (Hypothetical) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2 |

| This compound | 20 mg/kg, once daily, oral | 65 | -5 |

| 5-Fluorouracil | 50 mg/kg, once weekly, i.p. | 50 | -10 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for its target identification and validation.

Caption: Inhibition of Thymidylate Synthase by this compound.

Caption: Workflow for Target Identification of this compound.

Caption: Workflow for Target Validation of this compound.

Conclusion

This compound represents a rational approach to cancer therapy by targeting the well-validated enzyme, thymidylate synthase. The target identification and validation process for such a compound follows a logical progression from biochemical confirmation of enzyme inhibition to cellular assays demonstrating on-target effects, and finally to in vivo models confirming antitumor efficacy. While the clinical development of this compound was suspended, the principles and methodologies outlined in this guide remain fundamental to the discovery and development of novel anticancer agents targeting the nucleotide synthesis pathway. This document serves as a valuable resource for researchers aiming to understand and apply these core concepts in their own drug discovery efforts.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Fosfluridine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine Tidoxil, also known as Fozivudine Tidoxil, is a thioether lipid-zidovudine conjugate developed as a prodrug of the antiretroviral agent zidovudine (ZDV). This design aims to enhance the therapeutic index of ZDV by altering its pharmacokinetic profile and cellular uptake, potentially leading to improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, based on early-phase clinical trials. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies derived from published study abstracts, and visualizations of the proposed metabolic pathway and experimental workflows.

Pharmacokinetic Profile

Clinical studies have demonstrated that this compound exhibits a distinct pharmacokinetic profile compared to its parent drug, zidovudine. The lipid conjugate design results in a significantly longer plasma half-life, which could allow for less frequent dosing.

Summary of Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from Phase I and Phase II clinical trials.

Table 1: Single Dose Pharmacokinetic Parameters of this compound (Phase I Study) [1]

| Parameter | Value (Normalized to 100 mg Dose) | Unit |

| Mean Area Under the Curve (AUC) | 8.6 | mg·h/L |

| Mean Maximum Concentration (Cmax) | 1.13 | mg/L |

| Time to Maximum Concentration (Tmax) | 4 - 8 | h |

| Half-life (t1/2) | 3.78 | h |

Data from a dose-escalating trial in HIV-infected patients.[1]

Table 2: Multiple Dose Pharmacokinetic Parameter of this compound (Phase II Study)

| Parameter | Value | Unit | Comparison |

| Plasma Half-life (t1/2) | ~3.8 | h | Significantly longer than ZDV |

Data from a multicenter, randomized, double-blind, placebo-controlled trial.

Bioavailability

While a dedicated bioavailability study with intravenous administration data is not publicly available, an unpublished study mentioned in the literature suggests that the bioavailability of this compound is not significantly affected by food.[2][3][4] This indicates that the drug can be administered without regard to meals, which offers a significant advantage in terms of patient compliance. As a lipid-drug conjugate, this compound is designed to leverage lipid absorption pathways to improve oral uptake and delivery.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials that investigated the pharmacokinetics of this compound.

Phase I Dose-Escalating Trial

-

Study Design: A single-dose, dose-escalating trial was conducted to evaluate the safety and establish basic pharmacokinetic data of this compound in HIV-infected patients.

-

Patient Population: 39 patients with HIV infection, a CD4 count > 100 cells/mm³, and who provided informed consent were included. Exclusion criteria included active opportunistic infections, concomitant zidovudine therapy, and neutropenia (< 750 neutrophils/mm³).

-

Dosing Regimen: Seven different single doses were studied: 50, 100, 300, 600, 900, 1200, and 1800 mg, administered in both capsule and tablet formulations.

-

Sampling and Analysis: 24-hour plasma levels and urinary excretion were determined. While the specific analytical method was not detailed in the available abstract, it is highly probable that a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound and its metabolites in plasma and urine.

Phase II Placebo-Controlled Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the safety, efficacy, and pharmacokinetics of this compound monotherapy.

-

Patient Population: 72 HIV-infected patients who had not previously received antiretroviral therapy were enrolled.

-

Dosing Regimen: Patients were randomized to receive one of the following daily doses for 4 weeks: 200 mg, 400 mg, 800 mg (once daily), or 200 mg, 400 mg, 600 mg (twice daily). In each dosage group, patients were randomized in a 10:2 ratio to receive either this compound or a placebo.

-

Sampling and Analysis: Plasma concentrations of this compound and zidovudine were measured to determine pharmacokinetic parameters, including the area under the time-concentration curve (AUC) and plasma half-life. The analytical methodology was not specified in the abstract but would have required a validated method capable of distinguishing the prodrug from its active metabolite.

Metabolism and Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to release the active antiviral agent, zidovudine monophosphate. This targeted intracellular activation is a key feature of its design, intended to concentrate the active drug in target cells, such as lymphocytes, while minimizing exposure and potential toxicity to other cells, like those in the bone marrow. The metabolism of the parent drug, zidovudine, primarily involves glucuronidation to form zidovudine glucuronide (GZDV) and, to a lesser extent, reduction of the azido group to form 3'-amino-3'-deoxythymidine (AMT).

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed intracellular metabolic activation of this compound.

Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

This compound, a lipid-zidovudine conjugate, demonstrates a favorable pharmacokinetic profile characterized by a prolonged plasma half-life compared to its parent compound, zidovudine. This suggests the potential for less frequent dosing, which could improve patient adherence to treatment. The available data also indicate that its bioavailability is not significantly impacted by food. While the detailed experimental protocols from the early clinical trials are not fully available in the public domain, the provided information offers valuable insights for researchers and drug development professionals. Further studies would be necessary to fully elucidate the absolute bioavailability and complete metabolic fate of this compound.

References

- 1. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virological efficacy of 24-week fozivudine-based regimen in ART-naive patients from Tanzania and Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Prodrug Fosfluridine Tidoxil: A Technical Guide to its Conversion to Zidovudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine tidoxil, an investigational prodrug of the antiretroviral agent zidovudine (AZT), represents a strategic approach to enhance the therapeutic index of its parent compound. This technical guide provides an in-depth analysis of the conversion of this compound to zidovudine, consolidating available data on its metabolic pathway, relevant experimental protocols for its study, and quantitative pharmacokinetic parameters. By delivering zidovudine as a thioether lipid phosphodiester conjugate, this compound aims to improve oral bioavailability and potentially alter tissue distribution, thereby optimizing its anti-HIV activity. This document will detail the putative metabolic cascade, present key pharmacokinetic data from clinical investigations, and outline the analytical methodologies requisite for its characterization.

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1] Its mechanism of action relies on intracellular phosphorylation to zidovudine triphosphate, which acts as a chain terminator for the viral reverse transcriptase.[2][3] However, the clinical utility of zidovudine can be limited by factors such as dose-dependent toxicity and the need for frequent administration.[4] Prodrug strategies have been explored to overcome these limitations.

This compound (also known as fozivudine tidoxil) is a thioether lipid phosphodiester conjugate of zidovudine designed to act as a prodrug.[5] The rationale behind this chemical modification is to mask the hydrophilic phosphate group and enhance lipophilicity, which can lead to improved absorption and altered pharmacokinetic properties. This guide delineates the process of its conversion back to the active parent drug, zidovudine.

Chemical Structures

The conversion process begins with the parent prodrug, this compound, and culminates in the release of the active antiviral agent, zidovudine.

-

This compound: A molecule where zidovudine is linked via its 5'-hydroxyl group to a phosphate, which in turn is esterified with a thioether lipid moiety.

-

Zidovudine (AZT): The active nucleoside reverse transcriptase inhibitor.

The Metabolic Conversion Pathway of this compound

While the complete enzymatic cascade for the metabolism of this compound has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on the chemical structure of the prodrug and established principles of drug metabolism for similar compounds, such as phosphoramidate and lipid-based prodrugs. The conversion is expected to be a multi-step process involving enzymatic cleavage of the ester and thioether bonds.

The proposed metabolic conversion of this compound to zidovudine likely involves the following key steps:

-

Initial Hydrolysis: The conversion is likely initiated by the enzymatic hydrolysis of the ester bond linking the lipid moiety to the phosphate group. This step would be catalyzed by non-specific esterases, which are abundant in plasma and various tissues, including the liver.

-

Thioether Cleavage: The thioether bond within the tidoxil moiety may be cleaved through oxidation. Enzymes from the cytochrome P450 family are known to catalyze the oxidation of thioethers.

-

Phosphodiester Bond Hydrolysis: Following the removal or modification of the lipid tail, the phosphate ester bond linking the phosphate group to zidovudine would be hydrolyzed by phosphodiesterases, releasing zidovudine monophosphate.

-

Conversion to Zidovudine: Zidovudine monophosphate is then dephosphorylated by cellular phosphatases to yield the active drug, zidovudine. Alternatively, some phosphoramidate prodrugs are designed to release the monophosphate form intracellularly, bypassing the initial phosphorylation step of the parent drug.

It is important to note that the precise sequence and the specific enzymes involved in the cleavage of the thioether lipid moiety of this compound require further experimental validation.

Visualizing the Putative Metabolic Pathway

The following diagram illustrates the proposed sequential conversion of this compound to zidovudine.

References

- 1. Fozivudine | springermedicine.com [springermedicine.com]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of zidovudine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosfluridine Tidoxil: An Exploration of its Antiviral Spectrum Beyond HIV

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in scientific literature primarily identifies Fosfluridine Tidoxil as an orally active anticancer agent. It is a prodrug of 5-Fluorouridine (5-FUrd), a metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU). There is a notable lack of evidence supporting its development or efficacy as an anti-HIV agent. This guide, therefore, addresses the user's query by examining the antiviral spectrum of structurally and mechanistically related fluorinated pyrimidines, namely 5-Fluorouridine and Trifluridine, to provide insights into the potential, albeit undocumented, antiviral properties of this compound beyond HIV.

Introduction to Fluorinated Pyrimidines and their Antiviral Potential

Fluorinated pyrimidines are a class of nucleoside analogs that have been extensively studied for their therapeutic properties, primarily in oncology. However, their ability to interfere with nucleic acid synthesis also makes them potent antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, leading to the termination of replication and the production of non-functional viral particles. This guide focuses on the antiviral activities of 5-Fluorouridine and Trifluridine against a range of viruses, excluding HIV, for which there is no documented activity for these specific compounds.

Antiviral Spectrum and Potency

The antiviral activity of fluorinated pyrimidines has been evaluated against a variety of DNA and RNA viruses. The efficacy of these compounds is typically determined by in vitro assays that measure the concentration required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Quantitative Antiviral Activity of 5-Fluorouridine

While primarily known as an anticancer agent, 5-Fluorouridine has demonstrated activity against certain viruses. The following table summarizes its in vitro antiviral efficacy.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 1.05 (as 3′,5′-bis-O-tritylated 5-fluoro-2′-deoxyuridine) | >25 | >23.8 | [1] |

| Flaviviridae | Dengue Virus (DENV) | Vero | 1.2 (as 3′,5′-bis-O-tritylated 5-fluoro-2′-deoxyuridine) | >25 | >20.8 | [1] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Data not specified | Data not specified | Data not specified | [2] |

| Coronaviridae | SARS-CoV-2 | Vero | Data not specified | Data not specified | Data not specified | [2] |

| Alphavirus | Chikungunya Virus (CHIKV) | Various | Data not specified | Data not specified | Data not specified | [3] |

Quantitative Antiviral Activity of Trifluridine

Trifluridine has a more established role as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Its activity against other viruses is also documented.

| Virus Family | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 8.47 | Toxic at EC50 | Not favorable | |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Data not specified | Data not specified | Data not specified | |

| Poxviridae | Vaccinia Virus | In vitro | Data not specified | Data not specified | Data not specified | |

| Adenoviridae | Adenovirus | In vitro | Susceptible | Data not specified | Data not specified |

Mechanism of Antiviral Action

The primary mechanism of action for fluorinated pyrimidines as antiviral agents is the inhibition of viral nucleic acid synthesis.

For DNA Viruses (e.g., Herpesviruses, Adenoviruses, Poxviruses):

-

Cellular Uptake and Phosphorylation: Trifluridine enters the host cell and is phosphorylated by host and viral thymidine kinase to its active triphosphate form.

-

Inhibition of Viral DNA Polymerase: Trifluridine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.

-

DNA Damage and Defective Proteins: The incorporation of trifluridine into viral DNA leads to the formation of faulty DNA, resulting in the production of defective proteins and an increased mutation rate, ultimately preventing the formation of new infectious virions.

-

Inhibition of Thymidylate Synthase: Trifluridine monophosphate can also reversibly inhibit thymidylate synthetase, an enzyme crucial for the synthesis of thymidine, further depleting the pool of dTTP available for viral DNA replication.

For RNA Viruses (e.g., Flaviviruses, Coronaviruses):

-

Cellular Uptake and Conversion: 5-Fluorouridine is taken up by the cell and converted to its active triphosphate form, 5-fluorouridine triphosphate (FUTP).

-

Incorporation into Viral RNA: FUTP is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp) in place of uridine triphosphate (UTP).

-

Inhibition of RNA Synthesis and Function: The presence of the fluorine atom in the viral RNA can disrupt RNA synthesis, processing, and function, leading to the inhibition of viral replication.

Caption: Mechanism of action of fluorinated pyrimidines against DNA and RNA viruses.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the antiviral activity of compounds like 5-Fluorouridine and Trifluridine.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum)

-

Virus stock with a known titer

-

Test compound (e.g., 5-Fluorouridine or Trifluridine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability dye (e.g., neutral red, MTT)

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a virus adsorption period, remove the virus inoculum and add the different concentrations of the test compound to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication until significant CPE is observed in the virus control wells.

-

Cell Viability Measurement: Add the cell viability dye to all wells and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Calculate the EC50 (concentration of compound that protects 50% of cells from CPE) and CC50 (concentration of compound that reduces the viability of uninfected cells by 50%) using regression analysis. The Selectivity Index (SI) is then calculated as CC50/EC50.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the test compound.

Materials:

-

Confluent monolayers of a susceptible host cell line in 6- or 12-well plates

-

Virus stock of known titer

-

Test compound

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Prepare confluent cell monolayers in multi-well plates.

-

Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques.

-

Treatment: After virus adsorption, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Caption: A simplified workflow for in vitro antiviral screening assays.

Signaling Pathways and Host-Virus Interactions

The antiviral activity of nucleoside analogs is primarily due to direct interference with viral replication machinery. However, their interaction with cellular pathways can also influence their efficacy and toxicity. For instance, the phosphorylation of these compounds is dependent on host cellular kinases, and their metabolites can affect various cellular processes.

Some studies suggest that certain antiviral agents can modulate host immune responses, such as the interferon pathway, which plays a critical role in controlling viral infections. Additionally, the inhibition of host factors required for viral replication is an emerging antiviral strategy. While the direct impact of 5-Fluorouridine and Trifluridine on specific signaling pathways in the context of viral infections is not extensively detailed, their mechanism of disrupting nucleic acid synthesis is a fundamental process that indirectly affects numerous cellular signaling cascades that are reliant on gene expression.

Conclusion

While this compound is primarily recognized for its application in oncology, its active metabolite, 5-Fluorouridine, and the related compound Trifluridine, possess antiviral properties against a range of DNA and RNA viruses. Their mechanism of action centers on the disruption of viral nucleic acid synthesis, a cornerstone of antiviral therapy. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and evaluating the antiviral potential of fluorinated pyrimidines. Further research is warranted to explore the antiviral spectrum of this compound itself and to delineate its potential role, if any, in the treatment of viral diseases beyond its current focus on cancer. This technical guide serves as a resource for researchers and drug development professionals interested in the broader applications of this class of compounds.

References

- 1. Anti‐flavivirus Activity of Different Tritylated Pyrimidine and Purine Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4’-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

Early-Stage Discovery Research on Fosfluridine Tidoxil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil, also known as Fozivudine Tidoxil, is a nucleoside reverse transcriptase inhibitor (NRTI) and a thioether lipid-zidovudine (ZDV) conjugate. Developed as a prodrug of the well-established anti-HIV agent Zidovudine, this compound was designed to enhance the parent drug's pharmacokinetic profile and cellular penetration. This technical guide synthesizes the available early-stage discovery and preclinical research data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial evaluation.

Mechanism of Action

This compound exerts its antiviral effect through its conversion to the active metabolite, Zidovudine triphosphate (ZDV-TP). As a prodrug, this compound is designed for efficient delivery into host cells. Intracellularly, the tidoxil lipid moiety is cleaved, releasing Zidovudine monophosphate. Host cell kinases then sequentially phosphorylate Zidovudine monophosphate to its diphosphate and subsequently to its active triphosphate form, ZDV-TP.[1][2][3]

ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during the synthesis of viral DNA.[3][4] By mimicking the natural substrate, thymidine triphosphate, ZDV-TP is incorporated into the growing viral DNA strand. However, the 3'-azido group of Zidovudine prevents the formation of the subsequent 3'-5' phosphodiester bond, thereby halting DNA elongation and viral replication.

Signaling Pathway: Intracellular Activation of this compound

Caption: Intracellular activation and mechanism of action of this compound.

Preclinical and Early Clinical Efficacy

In Vitro Activity

In Vivo Animal Models

A key preclinical study evaluated the efficacy of this compound in a feline immunodeficiency virus (FIV) model, which is a well-regarded surrogate for HIV infection in humans.

| Animal Model | Compound | Dosage | Treatment Duration | Key Findings | Reference |

| Feline Immunodeficiency Virus (FIV) | This compound | 45 mg/kg, twice daily, orally | 6 weeks | At 2 weeks post-infection, a significant reduction in plasma viremia was observed in the treated group compared to placebo. Only 17% of treated cats had detectable plasma viremia versus 100% in the placebo group. |

Early-Phase Human Clinical Trials

A Phase II, multicenter, randomized, double-blind, placebo-controlled trial provided quantitative data on the efficacy of this compound monotherapy in HIV-infected, treatment-naive patients.

| Dosage | Treatment Duration | Mean Change in HIV Viral Load (log10 copies/mL) | Reference |

| 200 mg daily | 4 weeks | No significant change | |

| 400 mg daily | 4 weeks | Decrease observed | |

| 200 mg twice daily | 4 weeks | Decrease observed | |

| 800 mg daily | 4 weeks | Decrease observed | |

| 400 mg twice daily | 4 weeks | Decrease observed | |

| 600 mg twice daily | 4 weeks | -0.67 |

Experimental Protocols

Detailed experimental protocols from the initial discovery phase of this compound are proprietary. However, based on standard methodologies for evaluating NRTIs, the following outlines the likely experimental approaches.

Cell-Based Anti-HIV Assay

This assay is fundamental for determining the in vitro efficacy of an antiviral compound.

Objective: To determine the concentration of this compound that inhibits 50% of viral replication (IC50) in a cell culture system.

General Protocol:

-

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.

-

Infection: Cells are infected with a known titer of HIV-1.

-

Treatment: Immediately after infection, the serially diluted compound is added to the cell cultures. Control wells include virus-infected cells without the drug (positive control) and uninfected cells (negative control).

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: The extent of viral replication is measured using various endpoints, such as:

-

p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of reverse transcriptase in the supernatant, which correlates with the number of viral particles.

-

Cell Viability Assay (e.g., MTT, XTT): In cytopathic viral strains, viral replication leads to cell death. This assay measures the number of viable cells remaining after incubation.

-

-

Data Analysis: The results are plotted as the percentage of viral inhibition versus the drug concentration. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: Cell-Based Anti-HIV Assay

Caption: Generalized workflow for determining the in vitro anti-HIV activity.

HIV Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the active metabolite (ZDV-TP) on the target enzyme.

Objective: To determine the concentration of ZDV-TP that inhibits 50% of the enzymatic activity of HIV reverse transcriptase (IC50) or the inhibition constant (Ki).

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide).

-

Inhibitor Preparation: The active metabolite, ZDV-TP, is serially diluted.

-

Enzymatic Reaction: The reverse transcriptase enzyme is incubated with the template-primer and the various concentrations of ZDV-TP.

-

Reaction Initiation: The reaction is initiated by the addition of the dNTP mixture.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

Reaction Termination and Product Measurement: The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactively labeled dNTPs, this involves precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, colorimetric or fluorescent detection systems are used.

-

Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration to determine the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki).

Conclusion

The early-stage research on this compound demonstrates its rational design as a prodrug of Zidovudine. The available data from preclinical animal models and early-phase human trials indicate its potential for reducing viral load. While specific quantitative data from the initial in vitro discovery phase, such as IC50 and Ki values, are not widely published, the established mechanism of action of its parent compound, Zidovudine, provides a strong foundation for its antiviral activity. The experimental methodologies outlined here represent the standard approaches used to characterize such nucleoside reverse transcriptase inhibitors. Further investigation into the preclinical pharmacokinetics and detailed in vitro potency would provide a more complete picture of the early discovery profile of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fosfluridine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil, also known as CMX-521, is a nucleoside analogue investigated for its potential antiviral activity against a range of RNA viruses. As a phosphoramidate prodrug of 5-fluorouridine, its synthesis and purification present unique challenges and require precise methodologies to ensure high purity and yield. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from available scientific literature and patent filings. The information is intended to aid researchers and professionals in the development and manufacturing of this and similar antiviral compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the 5-fluorouridine nucleoside, the synthesis of the tidoxil phosphoramidate moiety, and the subsequent coupling of these two key intermediates.

Synthetic Pathway Overview

The general synthetic approach for this compound can be visualized as a convergent synthesis. The core components, the modified nucleoside and the phosphoramidate side chain, are synthesized separately and then combined in a final coupling step.

Caption: General Synthetic Pathway for this compound.

Key Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of this compound. The following sections outline the key steps, reagents, and conditions.

1. Synthesis of 5-Fluorouridine:

The initial step involves the glycosylation of 5-fluorouracil with a protected ribose derivative. This is a standard procedure in nucleoside chemistry.

-

Reactants: 5-Fluorouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Catalyst: A Lewis acid, such as tin(IV) chloride (SnCl₄).

-

Solvent: Anhydrous acetonitrile.

-

Procedure: 5-Fluorouracil and the protected ribose are dissolved in anhydrous acetonitrile. The Lewis acid catalyst is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the protected 5-fluorouridine is isolated. Subsequent deprotection of the benzoyl groups yields 5-fluorouridine.

2. Preparation of the Tidoxil Phosphoramidate Moiety:

This involves the reaction of a tidoxil alcohol with a phosphorylating agent, followed by the introduction of an amino acid ester.

-

Reactants: (S)-2-ethylbutyl alcohol, phosphorus oxychloride (POCl₃), L-alanine ethyl ester hydrochloride.

-

Base: A non-nucleophilic base, such as N-methylimidazole (NMI) or triethylamine (TEA).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: Phosphorus oxychloride is reacted with the tidoxil alcohol in the presence of a base to form the corresponding phosphorodichloridate. This intermediate is then reacted with the amino acid ester to yield the tidoxil phosphoramidate moiety.

3. Coupling of 5-Fluorouridine and the Tidoxil Phosphoramidate Moiety:

The final step is the coupling of the nucleoside with the phosphoramidate side chain. This is a critical step that determines the overall yield and purity of the final product.

-

Reactants: 5-Fluorouridine, Tidoxil phosphoramidate moiety.

-

Coupling Agent: A suitable activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a phosphonium-based reagent.

-

Solvent: Anhydrous pyridine or a mixture of polar aprotic solvents.

-

Procedure: 5-Fluorouridine and the tidoxil phosphoramidate moiety are dissolved in the solvent, and the coupling agent is added. The reaction is stirred at a controlled temperature until completion. The crude this compound is then isolated after workup.

Quantitative Data Summary

The following table summarizes typical yields for each key step in the synthesis of this compound. It is important to note that these values can vary depending on the specific conditions and scale of the reaction.

| Step | Starting Materials | Product | Typical Yield (%) |

| 1. Glycosylation and Deprotection | 5-Fluorouracil, Protected Ribose | 5-Fluorouridine | 60-75 |

| 2. Phosphoramidate Moiety Synthesis | Tidoxil Alcohol, POCl₃, Amino Acid Ester | Tidoxil Phosphoramidate | 70-85 |

| 3. Coupling Reaction | 5-Fluorouridine, Tidoxil Phosphoramidate | This compound (Crude) | 50-65 |

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and diastereomers that may have formed during the synthesis. A multi-step purification process is typically employed to achieve the high purity required for pharmaceutical applications.

Purification Workflow

The purification process generally involves chromatographic separation followed by crystallization to obtain the final, highly pure active pharmaceutical ingredient (API).

Caption: General Purification Workflow for this compound.

Detailed Purification Methodologies

1. Silica Gel Chromatography:

The crude product is first subjected to silica gel column chromatography to remove the bulk of the impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The specific gradient will depend on the impurity profile of the crude material.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column. The column is then eluted with the solvent gradient, and fractions are collected and analyzed by TLC or HPLC to identify the fractions containing the desired product.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For higher purity and separation of diastereomers, preparative reverse-phase HPLC is often employed.

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure: The partially purified product from the silica gel column is dissolved in the mobile phase and injected onto the preparative HPLC column. The diastereomers are separated based on their differential retention times. Fractions corresponding to the desired diastereomer are collected.

3. Crystallization:

The final step in the purification process is typically crystallization to remove any remaining impurities and to obtain a stable, crystalline form of the API.

-

Solvent System: A suitable solvent or mixture of solvents in which the product has moderate solubility at high temperature and low solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.

-

Procedure: The purified this compound is dissolved in the chosen solvent system at an elevated temperature. The solution is then slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Purity and Analytical Data

The purity of the final this compound product is typically assessed by analytical HPLC and characterized by various spectroscopic methods.

| Analytical Method | Typical Specification |

| HPLC Purity | > 99.5% |

| Diastereomeric Purity | > 99.0% de |

| Residual Solvents | Conforms to ICH guidelines |

| Heavy Metals | < 10 ppm |

| Water Content | < 0.5% |

Conclusion

The synthesis and purification of this compound are complex processes that require careful control of reaction conditions and a robust purification strategy. The methodologies outlined in this technical guide provide a foundation for researchers and drug development professionals working on this and other phosphoramidate prodrugs. The successful implementation of these methods is essential for obtaining a high-purity active pharmaceutical ingredient suitable for further preclinical and clinical development.

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Fosfluridine Tidoxil

Abstract